[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate
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Overview
Description
2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose: is a derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) bond. This compound is characterized by the presence of six acetyl groups and an anhydro bridge, which significantly alters its chemical properties compared to its parent molecule, cellobiose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose typically involves the acetylation of cellobiose. The process begins with the protection of hydroxyl groups followed by the formation of the anhydro bridge. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and time .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions, reverting the compound back to cellobiose.
Oxidation: The compound can undergo oxidation reactions, particularly at the anhydro bridge, leading to the formation of various oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Cellobiose and acetic acid.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Derivatives with substituted functional groups in place of acetyl groups.
Scientific Research Applications
Chemistry:
- Used as a model compound for studying the behavior of acetylated sugars.
- Employed in the synthesis of more complex carbohydrate derivatives .
Biology:
- Investigated for its potential role in biological systems, particularly in the study of carbohydrate metabolism and enzyme interactions .
Medicine:
- Explored for its potential use in drug delivery systems due to its modified solubility and stability properties .
Industry:
Mechanism of Action
The mechanism of action of 2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose primarily involves its interaction with enzymes that recognize acetylated sugars. The acetyl groups and the anhydro bridge alter the compound’s binding affinity and specificity, affecting its enzymatic hydrolysis and subsequent metabolic pathways .
Comparison with Similar Compounds
Cellobiose: The parent disaccharide without acetyl groups and an anhydro bridge.
2,3,2’,3’,4’,6’-Hexa-O-acetyl-cellobiose: Similar acetylation but without the anhydro bridge.
1,6-Anhydro-b-D-cellobiose: Contains the anhydro bridge but lacks acetyl groups.
Uniqueness: 2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose is unique due to the combination of acetylation and the anhydro bridge, which significantly alters its chemical and physical properties compared to its similar compounds. This uniqueness makes it valuable for specific scientific and industrial applications .
Properties
Molecular Formula |
C25H34O16 |
---|---|
Molecular Weight |
590.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H34O16/c1-10(26)33-9-18-20(35-12(3)28)23(37-14(5)30)24(38-15(6)31)25(40-18)41-21-17-8-32-7-16(39-17)19(34-11(2)27)22(21)36-13(4)29/h16-25H,7-9H2,1-6H3/t16-,17+,18+,19-,20+,21+,22-,23-,24+,25-/m0/s1 |
InChI Key |
DRKWPBYFZNQCFW-MYOPPFPMSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]3COC[C@H](O3)[C@@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COCC(O3)C(C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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